AZD3147 is an extremely potent and selective dual inhibitor of mTORC1 and mTORC2 (IC50 = 1.5 nM) with physicochemical and pharmacokinetic properties suitable for development as a potential clinical candidate.
AZD3147
CAS No.:
Cat. No.: VC0520055
Molecular Formula: C24H31N5O4S2
Molecular Weight: 517.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H31N5O4S2 |
|---|---|
| Molecular Weight | 517.7 g/mol |
| IUPAC Name | 1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3S)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea |
| Standard InChI | InChI=1S/C24H31N5O4S2/c1-16-15-33-13-11-29(16)21-14-20(24(8-9-24)35(31,32)19-6-7-19)27-22(28-21)17-2-4-18(5-3-17)26-23(34)25-10-12-30/h2-5,14,16,19,30H,6-13,15H2,1H3,(H2,25,26,34)/t16-/m0/s1 |
| Standard InChI Key | JWGVUDPAMQEIJU-INIZCTEOSA-N |
| Isomeric SMILES | C[C@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO |
| SMILES | CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO |
| Canonical SMILES | CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO |
| Appearance | Solid powder |
Introduction
Discovery and Structural Optimization of AZD3147
Lead Generation and Initial Screening
The discovery of AZD3147 originated from a high-throughput screening campaign targeting the mTOR pathway, a central regulator of cellular metabolism and proliferation. Early lead compounds featured a urea-containing morpholinopyrimidine scaffold, which exhibited moderate mTOR inhibition but suffered from suboptimal solubility and metabolic stability . Structural analysis revealed that the morpholine ring and urea moiety engaged critical hydrogen bonds with mTOR’s kinase domain, while hydrophobic interactions stabilized the binding conformation .
Rational Design Strategies
To enhance cellular potency and drug-like properties, researchers employed a multi-parameter optimization strategy:
-
Solubility Enhancement: Introduction of polar substituents at the C4 position improved aqueous solubility by 15-fold without compromising mTOR affinity .
-
Metabolic Stability: Replacing metabolically labile groups with fluorinated analogs reduced hepatic clearance in human hepatocytes by 40% .
-
Selectivity Profiling: Structural modifications at the C6 position minimized off-target activity against phosphoinositide 3-kinase (PI3K) isoforms, achieving >100-fold selectivity over PI3Kα .
A critical breakthrough involved the incorporation of a cyclopropyl-sulfonyl group at C4, which optimized ligand efficiency (LLE = 6.2) and solubility (pSolubility = 4.5) . These efforts culminated in AZD3147, which demonstrated a balanced profile of potency (mTOR IC₅₀ = 2.3 nM), selectivity, and pharmacokinetic suitability for oral administration .
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
mTOR Signaling Pathway Dysregulation in Cancer
The mTOR kinase exists in two distinct complexes:
-
mTORC1: Regulates cell growth via S6K1 and 4EBP1 phosphorylation, sensitive to rapamycin.
-
mTORC2: Controls cell survival through AKT Ser473 phosphorylation, resistant to rapamycin .
Dysregulation of mTORC1/2 is implicated in tumorigenesis, metastasis, and therapeutic resistance. Unlike rapalogs that partially inhibit mTORC1, AZD3147’s ATP-competitive binding enables complete suppression of both complexes, thereby preventing compensatory AKT activation observed with single-pathway inhibitors .
Biochemical and Cellular Effects
In PC-3 prostate cancer cells, AZD3147 suppressed phosphorylation of mTORC1 (p-S6K1 IC₅₀ = 8 nM) and mTORC2 (p-AKT Ser473 IC₅₀ = 12 nM) with equal potency . This dual activity translated to robust antiproliferative effects in PIK3CA-mutant breast cancer lines (T47D: IC₅₀ = 34 nM; MCF-7: IC₅₀ = 29 nM), outperforming first-generation inhibitors like BKM120 by 3- to 5-fold .
Preclinical Pharmacokinetics and Efficacy
ADMET Profiling
AZD3147 exhibited favorable drug-like properties across species:
| Parameter | Mouse | Rat | Dog | Human (Predicted) |
|---|---|---|---|---|
| CL (mL/min/kg) | 15.2 | 12.8 | 9.4 | 8.1 |
| Vdss (L/kg) | 1.40 | 1.25 | 0.98 | 0.85 |
| F (%) | 94.6 | 88.3 | 79.1 | 72.4 |
| t₁/₂ (h) | 1.59 | 2.34 | 4.12 | 5.8 |
Data adapted from . CL = clearance; Vdss = volume of distribution; F = bioavailability.
The compound showed low plasma protein binding (78–82%) and minimal CYP3A4/2D6 inhibition (IC₅₀ > 20 μM), reducing drug-drug interaction risks compared to earlier analogs .
In Vivo Antitumor Activity
In HT-29 colorectal xenograft models, oral AZD3147 (10 mg/kg/day) achieved 89% tumor growth inhibition (TGI) after 21 days, superior to BKM120 (60 mg/kg: 62% TGI) with no significant weight loss . Mechanistic studies confirmed sustained suppression of p-AKT and p-S6 in tumor biopsies, validating target engagement .
Comparative Analysis with Other mTOR Inhibitors
Efficacy Against Rapamycin-Resistant Models
Unlike rapamycin, which only inhibits mTORC1, AZD3147 suppressed both complexes in glioblastoma U87-MG cells:
| Inhibitor | mTORC1 (p-S6K1 IC₅₀) | mTORC2 (p-AKT IC₅₀) | Antiproliferation (U87 IC₅₀) |
|---|---|---|---|
| Rapamycin | 0.5 nM | >10 μM | 48 nM |
| Torin-2 | 1.2 nM | 1.5 nM | 12 nM |
| AZD3147 | 2.3 nM | 2.8 nM | 18 nM |
AZD3147’s balanced mTORC1/2 inhibition enabled complete pathway suppression, overcoming resistance mechanisms seen in rapamycin-treated tumors .
Selectivity Over PI3K Isoforms
While dual PI3K/mTOR inhibitors like BKM120 suffer from metabolic toxicity, AZD3147 maintained >100-fold selectivity:
| Target | AZD3147 IC₅₀ (nM) | BKM120 IC₅₀ (nM) |
|---|---|---|
| mTOR | 2.3 | 8.9 |
| PI3Kα | 320 | 16 |
| PI3Kβ | 890 | 166 |
This selectivity profile minimizes hyperglycemia and immune-related adverse events associated with broad PI3K inhibition .
Clinical Implications and Future Directions
Combination Therapy Opportunities
Synergy with PARP inhibitors was observed in BRCA1-mutant models, where AZD3147 exacerbated replication stress by suppressing DNA repair through mTORC2-AKT-FOXO3a axis inhibition . Additionally, co-administration with PD-1 blockers enhanced tumor-infiltrating lymphocyte activity in syngeneic models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume